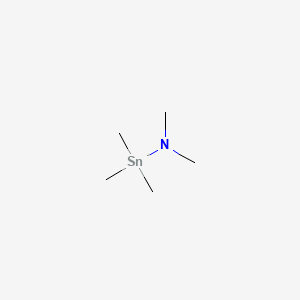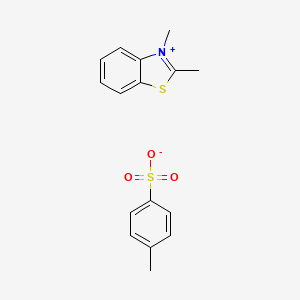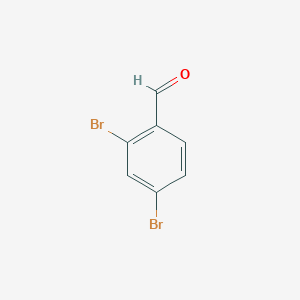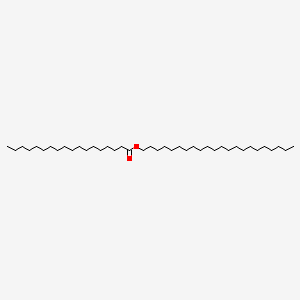
Amarillo Permanente Rn
Descripción general
Descripción
Pigment Yellow 65, also known as Suntone™ Pigment Yellow 65, is a bright reddish yellow pigment . It belongs to the chemical class of Mono Azo . It is used in various applications such as decorative paints, industrial paints, powder coating, and textile printing .
Synthesis Analysis
The synthesis of Pigment Yellow 65 is a typical diazotation and coupling reaction . It is synthesized through the diazotation reaction of 4-Methoxy-2-nitrobenzenamine and then a coupling reaction with N-(2-methoxyphenyl)-3-oxobutanamide in a mixed aqueous solution .
Molecular Structure Analysis
The molecular formula of Pigment Yellow 65 is C18H18N4O6 . Its average mass is 386.359 Da .
Physical and Chemical Properties Analysis
Pigment Yellow 65 has an oil absorption of less than or equal to 55 cc, a bulk density of 1.5 gm/cm3, and a pH value of 6-7 . It appears as a yellow powder . It provides a reddish yellow shade and has excellent hiding power due to its comparatively coarse particle sizes and specific surface areas of approximately 6 to 20 m2/g .
Aplicaciones Científicas De Investigación
Fluorescencia en Estado Sólido
El Amarillo Permanente Rn exhibe fluorescencia en estado sólido, lo que lo convierte en un compuesto valioso en el desarrollo de colorantes fluorescentes . Esta propiedad es particularmente útil en la imagenología biológica y el etiquetado molecular, donde su brillante emisión puede ayudar en el seguimiento y la visualización de procesos biológicos.
Pinturas Decorativas
Debido a su brillante tono amarillo rojizo, el this compound se utiliza ampliamente en pinturas decorativas. Proporciona un color vibrante que es estéticamente agradable y tiene buena solidez a la luz, lo cual es esencial para mantener la integridad del color a lo largo del tiempo .
Recubrimientos Industriales
En aplicaciones industriales, se recomienda el Pigmento Amarillo 65 para recubrimientos en polvo y pinturas industriales . Su alta resistencia tintórea y resistencia a diversos productos químicos lo hacen adecuado para maquinaria y equipos que requieren recubrimientos duraderos y de larga duración.
Impresión Textil
El compuesto también se utiliza en procesos de impresión textil. Su capacidad para producir un color brillante y sus propiedades de solidez lo convierten en una opción popular para crear patrones y diseños vivos en telas .
Pintura para Tráfico
La alta opacidad y solidez a la luz del this compound lo convierten en un pigmento ideal para la pintura para tráfico. A menudo se aplica en marcas viales debido a su visibilidad y resistencia a las inclemencias del tiempo .
Tintas a Base de Agua
Para aplicaciones de impresión, el Pigmento Amarillo 65 se utiliza en tintas a base de agua. Su solubilidad y estabilidad en soluciones acuosas permiten una calidad de impresión y una reproducción del color consistentes .
Pinturas Decorativas a Base de Agua
Similar a su uso en pinturas decorativas, este pigmento también es adecuado para pinturas decorativas a base de agua, ofreciendo un tono brillante y buenas propiedades de solidez para aplicaciones de interiores y exteriores .
Investigación y Desarrollo
El this compound es objeto de investigación continua, particularmente en el desarrollo de nuevos materiales y colorantes con propiedades específicas. Su fluorescencia en estado sólido es de interés para crear materiales con propiedades ópticas novedosas .
Safety and Hazards
Pigment Yellow 65 is harmful if swallowed and may cause stomach discomfort. It can cause respiratory irritation and may cause irritation to eyes. It may also cause skin irritation in sensitive individuals . In case of accidental ingestion, it is recommended to give 2-4 cupfuls of milk or water and seek medical aid immediately .
Mecanismo De Acción
Target of Action
Permanent Yellow Rn, also known as Pigment Yellow 65 or YELLOW65, is primarily used as a pigment in various applications such as industrial paints . Its primary target is the medium it is applied to, where it imparts a reddish-yellow color .
Mode of Action
The mode of action of Permanent Yellow Rn involves its interaction with light. When light strikes the pigment, certain wavelengths are absorbed while others are reflected. The reflected light is what we perceive as the pigment’s color. In the case of Permanent Yellow Rn, it absorbs light in the blue region of the spectrum and reflects light in the yellow region, giving it its characteristic reddish-yellow color .
Pharmacokinetics
It has been noted for its density value of 16 and a pH value of 60 to 70 , which can impact its dispersion in a medium and its stability.
Result of Action
The result of Permanent Yellow Rn’s action is the imparting of a reddish-yellow color to the medium it is applied to. This is achieved through the physical process of light absorption and reflection .
Action Environment
The action of Permanent Yellow Rn can be influenced by various environmental factors. For example, the pH of the medium can affect its stability . Additionally, the presence of other pigments or substances can alter the perceived color by affecting how light is absorbed and reflected. The pigment is used in environments with good ventilation to avoid inhalation of its dust or solution .
Análisis Bioquímico
Biochemical Properties
It is known that it is a disazomethine dye, which suggests that it may interact with certain enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that it is a disazomethine dye, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORAEIAYCSGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052336 | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6528-34-3 | |
| Record name | Pigment Yellow 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2-(4-methoxy-2-nitrophenyl)diazenyl)-N-(2-methoxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health concerns associated with Pigment Yellow 65 used in tattoo inks?
A1: Pigment Yellow 65, an azo pigment, has been identified as a potential allergen when used in tattoo inks. A case study reported a delayed hypersensitivity reaction in a patient who received a tattoo with inks containing this pigment. [] The reaction manifested as eczema and ulceration specifically in the areas tattooed with the inks containing Pigment Yellow 65. This suggests that exposure to Pigment Yellow 65, through tattooing, can trigger allergic contact dermatitis in susceptible individuals.
Q2: Is there a way to test for Pigment Yellow 65 allergy?
A2: While patch testing is a common method for diagnosing allergic contact dermatitis, obtaining pure Pigment Yellow 65 for testing can be challenging. [] In the mentioned case study, the researchers couldn't acquire the isolated pigment for patch testing. This highlights the need for commercially available and reliable testing methods for this specific allergen, particularly given its use in tattoo inks.
Q3: What is known about the crystal structure of Pigment Yellow 65?
A4: Single-crystal data and X-ray powder patterns provide insights into the structural arrangement of Pigment Yellow 65. [] This data is essential for understanding the pigment's physical and chemical properties, including its color, stability, and potential interactions with other substances. Detailed crystallographic information allows researchers to compare Pigment Yellow 65 with other pigments and predict its behavior in various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


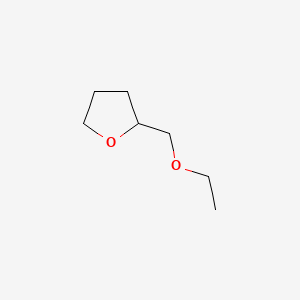

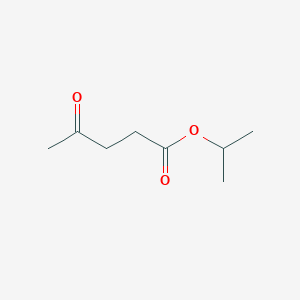


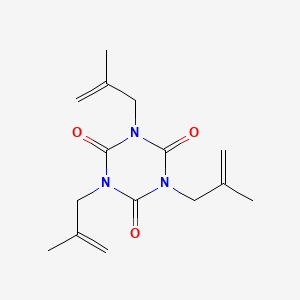
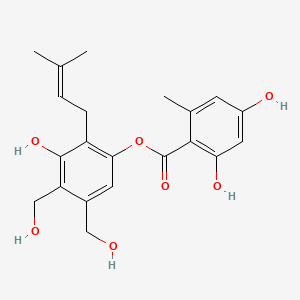
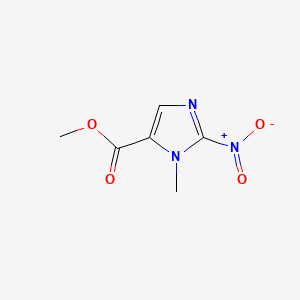

![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
